
11,12-Di-O-acetyltenacigenin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-Di-O-acetyltenacigenin B typically involves the extraction of the compound from the stems of Marsdenia tenacissima using ethanol. The ethanol extract is then subjected to further purification using chloroform to isolate the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The stems of Marsdenia tenacissima are harvested and processed to obtain the ethanol extract, which is then purified using various solvents such as chloroform, dichloromethane, and ethyl acetate .
Analyse Chemischer Reaktionen
Types of Reactions
11,12-Di-O-acetyltenacigenin B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
11,12-Di-O-acetyltenacigenin B has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 11,12-Di-O-acetyltenacigenin B involves its interaction with P-glycoprotein (Pgp) in multidrug-resistant cancer cells. The compound modulates Pgp-mediated multidrug resistance by directly interacting with the Pgp substrate site, thereby enhancing the sensitivity of cancer cells to antitumor drugs . This interaction leads to the inhibition of cancer cell growth and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
11,12-Di-O-acetyltenacigenin B is unique compared to other similar compounds due to its specific ability to reverse multidrug resistance in cancer cells. Similar compounds include:
Tenacigenin B: Another polyoxypregnane compound from Marsdenia tenacissima with similar antitumor properties.
Tenacissimoside A: A derivative of tenacigenin B that also reverses multidrug resistance in cancer cells.
11α-O-benzoyl-12β-O-acetyltenacigenin B: A derivative with similar properties but different molecular structure.
Eigenschaften
Molekularformel |
C25H36O7 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate |
InChI |
InChI=1S/C25H36O7/c1-13(26)18-8-11-25-23(18,5)21(31-15(3)28)19(30-14(2)27)20-22(4)9-7-17(29)12-16(22)6-10-24(20,25)32-25/h16-21,29H,6-12H2,1-5H3/t16-,17-,18-,19-,20+,21+,22-,23-,24-,25+/m0/s1 |
InChI-Schlüssel |
MIGQPMYRGFABCC-BIWLUZBDSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1CC[C@@]23[C@@]1([C@@H]([C@H]([C@H]4[C@@]2(O3)CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)OC(=O)C)OC(=O)C)C |
Kanonische SMILES |
CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


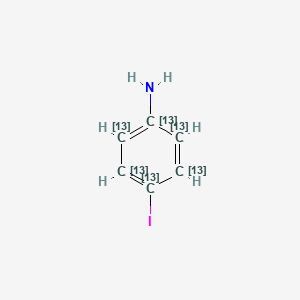
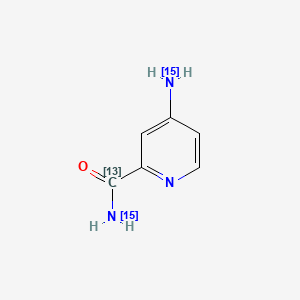
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
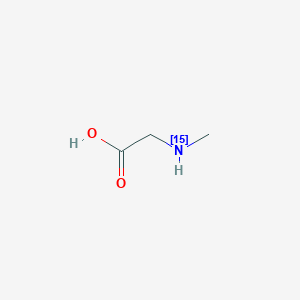
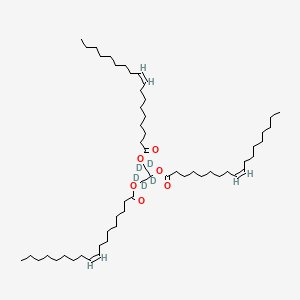

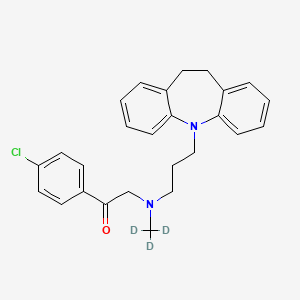
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
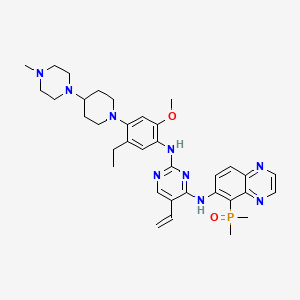

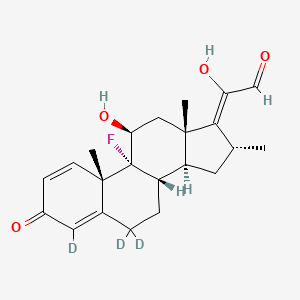
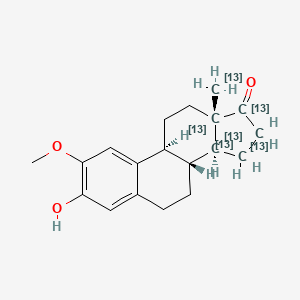
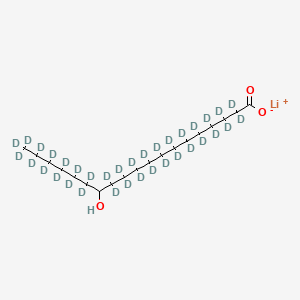
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
